molecular formula C14H9ClN2 B8652063 2-Chloro-3-phenyl-1,5-naphthyridine

2-Chloro-3-phenyl-1,5-naphthyridine

Cat. No.: B8652063
M. Wt: 240.69 g/mol
InChI Key: UMOPUYJFLXEFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-phenyl-1,5-naphthyridine is a useful research compound. Its molecular formula is C14H9ClN2 and its molecular weight is 240.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

2-chloro-3-phenyl-1,5-naphthyridine

InChI

InChI=1S/C14H9ClN2/c15-14-11(10-5-2-1-3-6-10)9-13-12(17-14)7-4-8-16-13/h1-9H

InChI Key

UMOPUYJFLXEFEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=N3)N=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Phenyl-1,5-naphthyridin-2-ol (3-4; 110 mg, 0.50 mmole) was taken up in CH3CN (3 mL). To this was added POCl3 (0.07 mL, 0.74 mmole) then the mixture was heated to reflux. After 3 hr POCl3 (0.07 mL, 0.74 mmole) was added and heating continued. After 3 hr POCl3 (0.15 mL) was added and heating continued. After 18 hr the mixture was cooled to 0° C. and diluted with saturated NaHCO3. After 15 min the mixture was warmed to RT and extracted with EtOAc (3×). The combined organic layers were dried (MgSO4), filtered through a plug of silica gel, and concentrated to give the title compound (3-5) as a light yellow solid: 1H-NMR (500 MHz, CDCl3) δ 9.02 (m, 1H), 8.38 (m, 2H), 7.69 (m, 1H), 7.59-7.49 (m, 5H).
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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